Cas no 80483-89-2 ((22S,23S)-Homobrassinolide)

(22S,23S)-Homobrassinolide structure
(22S,23S)-Homobrassinolide structure
Product Name:(22S,23S)-Homobrassinolide
كاس عدد:80483-89-2
وسط:C29H50O6
ميغاواط:494.703710079193
MDL:MFCD00058438
CID:93814
PubChem ID:24895446
Update Time:2025-06-14

(22S,23S)-Homobrassinolide الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 22(S),23(S)-homobrassinolide
    • 28-Homobrassinolide
    • (22S,23S)-28-Homo Brassinolide
    • (22R)-22-hydroxycholesterol
    • (22S)-22-Hydroxycholesterol
    • 22(S)-hydroxycholesterol
    • 22-Hydroxycholesterol
    • 22R-hydroxycholesterol
    • 22S,23S-28-homobrassinolide
    • 22S,23S-homobrassinolide
    • A,22-diol
    • cholest-5-en-3beta,22-diol
    • Cholest-5-ene-3
    • Cholest-5-ene-3beta,22-diol
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one
    • Isohomobrassinolide
    • X4T52AD9TQ
    • (22S,23S)-homobrassinolide
    • BR 120
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexade
    • DTXSID70897328
    • UNII-X4T52AD9TQ
    • CS-0043351
    • CHEMBL1801919
    • 80483-89-2
    • 1ST15471
    • BR-120
    • AKOS040758567
    • HOMOBRASSINOLIDE, (22S,23S)-
    • Q27293556
    • 6H-Benz(c)indeno(5,4-e)oxepin-6-one, 1-((1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • 22,23-DIEPI-28-HOMOBRASSINOLIDE
    • MS-29190
    • 28-EPIHOMOBRASSINOLIDE
    • (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • (22S,23S)-28-HOMOBRASSINOLIDE
    • 15-(5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • SSHB
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • HY-112102
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one (ACI)
    • B-Homo-7-oxastigmastan-6-one, 2,3,22,23-tetrahydroxy-, (2α,3α,5α,22S,23S)- (ZCI)
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-(4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, [1R-[1α(1S*,2S*,3S*,4S*),3aβ,3bα,6aβ,8β,9β,10aα,10bβ,12aα]]-
    • DTXCID201326693
    • DA-64543
    • (22S,23S)-Homobrassinolide
    • MDL: MFCD00058438
    • نواة داخلي: 1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26-,28+,29+/m0/s1
    • مفتاح Inchi: HJIKODJJEORHMZ-DNVPGCTHSA-N
    • ابتسامات: C[C@@]12[C@@H]([C@H](C)[C@H](O)[C@@H](O)[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1COC(=O)[C@H]3C[C@@H]([C@@H](C[C@]3(C)[C@H]1CC2)O)O

حساب السمة

  • نوعية دقيقة: 494.36100
  • النظائر كتلة واحدة: 494.360739
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 4
  • عدد مستقبلات الهيدروجين بوند: 6
  • عدد الذرات الثقيلة: 35
  • تدوير ملزمة العد: 6
  • تعقيدات: 770
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 9
  • عدد غير محدد من مراكز ستيريو الذرية: 5
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 107
  • إكسلوغ 3: 5.2

الخصائص التجريبية

  • اللون / الشكل: No data available
  • كثيف: 1.103
  • نقطة انصهار: 193-194°C
  • نقطة الغليان: 633.5°C at 760 mmHg
  • نقطة الوميض: 199.6°C
  • انكسار: 1.526
  • الذوبان: Ethyl Acetate, Hexane
  • بسا: 107.22000
  • لوغب: 3.78010
  • ضغط البخار: 0.0±4.3 mmHg at 25°C

(22S,23S)-Homobrassinolide أمن المعلومات

(22S,23S)-Homobrassinolide الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18015-100mg
28-Homobrassinolide
80483-89-2 ,95%
100mg
¥500.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18015-500mg
28-Homobrassinolide
80483-89-2 ,95%
500mg
¥2000.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18016-100mg
28-Homobrassinolide
80483-89-2 ,90%
100mg
¥450.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18016-500mg
28-Homobrassinolide
80483-89-2 ,90%
500mg
¥1800.00 2022-01-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56410-100mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,95%
100mg
¥622.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56410-500mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2
500mg
¥2502.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56411-100mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,90%
100mg
¥562.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56411-500mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,90%
500mg
¥2252.0 2023-09-07
TRC
H589500-1mg
(22S,23S)-28-Homo Brassinolide
80483-89-2
1mg
$201.00 2023-05-18
TRC
H589500-10mg
(22S,23S)-28-Homo Brassinolide
80483-89-2
10mg
$1568.00 2023-05-18

(22S,23S)-Homobrassinolide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
1.3 Solvents: Chloroform
1.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
المراجع
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
1.2 Solvents: Water ;  rt
1.3 Solvents: Ethyl acetate ;  rt
1.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
2.3 Solvents: Chloroform
2.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
المراجع
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
المراجع
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
المراجع
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Bromine Solvents: Dichloromethane
1.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
2.1 Reagents: Bromine Solvents: Chloroform
3.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
4.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
5.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
3.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
2.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetone ,  Acetonitrile ,  Ethyl acetate ,  Water ;  3 min, 4 °C; 3 min, 5 - 6 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  5 min
1.3 Solvents: Ethyl acetate
1.4 Reagents: Sodium chloride Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
3.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
3.2 Solvents: Water ;  rt
3.3 Solvents: Ethyl acetate ;  rt
3.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
4.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
4.3 Solvents: Chloroform
4.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
المراجع
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Tosyl chloride Solvents: Pyridine
1.2 Reagents: Potassium acetate Solvents: Acetone ,  Water
1.3 Reagents: Chromic acid (H2CrO4)
2.1 Reagents: Bromine Solvents: Dichloromethane
2.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
3.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
المراجع
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

(22S,23S)-Homobrassinolide Raw materials

(22S,23S)-Homobrassinolide Preparation Products

الموردين الموصى بهم
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD